molecular formula C6H5ClO3S B6147196 5-chloro-4-methoxythiophene-2-carboxylic acid CAS No. 123418-47-3

5-chloro-4-methoxythiophene-2-carboxylic acid

Cat. No.: B6147196
CAS No.: 123418-47-3
M. Wt: 192.6
InChI Key:
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Description

5-Chloro-4-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C₆H₅ClO₃S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both chloro and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methoxythiophene-2-carboxylic acid typically involves the chlorination and methoxylation of thiophene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-methoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methoxythiophene-2-carboxylic acid is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and applications, making it a versatile compound in various fields .

Properties

CAS No.

123418-47-3

Molecular Formula

C6H5ClO3S

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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